(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-formyl-5-methyl-2-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-3-4-16-11-9(7-13)5-8(2)6-10(11)12(14)15/h5-7,14-15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOLNKROICTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584766 | |
| Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-53-1 | |
| Record name | Boronic acid, (3-formyl-5-methyl-2-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Handling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Introduction
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This guide provides an in-depth technical overview of a specific, multifunctional boronic acid, (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid. The presence of an aldehyde (formyl), an ether (propoxy), and a boronic acid group on a substituted benzene ring makes this molecule a versatile building block for the synthesis of complex organic molecules in drug discovery and materials science.
This document is intended for researchers, chemists, and drug development professionals. It will detail the compound's core physical properties, establish best practices for handling and storage based on the known reactivity of arylboronic acids, and outline protocols for quality control to ensure experimental reproducibility and success.
Molecular Profile and Physicochemical Properties
Understanding the fundamental molecular and physical properties of a reagent is the cornerstone of its effective application in synthesis. This compound is a substituted arylboronic acid with key functional groups that dictate its reactivity and handling requirements.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
CAS Number: 480424-53-1[2]
-
Molecular Formula: C₁₁H₁₅BO₄[2]
-
Molecular Weight: 222.05 g/mol [2]
-
SMILES: CCCOC1=C(C=O)C=C(C)C=C1B(O)O[2]
The structure combines a reactive boronic acid moiety, essential for cross-coupling, with a formyl group that can undergo a wide range of subsequent chemical transformations (e.g., reductive amination, Wittig reactions), and a propoxy group which influences the electronic properties and solubility of the molecule.
Physical Property Data
A summary of the known physical properties is presented below. It is critical to note that while some data is available from commercial suppliers, other properties like melting and boiling points are not consistently reported and should be determined empirically as part of incoming material quality control.
| Property | Value / Observation | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not consistently reported. Empirical determination is recommended. | |
| Boiling Point | Not applicable (decomposes at high temperatures). | |
| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane. | [3] |
| Purity | Typically supplied at ≥95-98% purity. | [3] |
Stability, Handling, and Storage Protocols
The utility of arylboronic acids is often tempered by their limited stability. Proper handling and storage are not merely recommendations; they are critical protocols to prevent degradation and ensure the reagent's reactivity.
Intrinsic Stability and Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways, primarily hydrolysis and oxidation.[4] The electron-donating propoxy group and electron-withdrawing formyl group on the aromatic ring of this specific molecule influence the reactivity of the C-B bond.
-
Deboronation: This is the cleavage of the carbon-boron bond, often through protodeboronation in the presence of water or acidic conditions, which converts the valuable starting material back into an unreactive arene.[5]
-
Oxidation: Exposure to air (oxygen) can lead to oxidation of the boronic acid, yielding phenol byproducts.
-
Trimerization (Dehydration): Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides. While often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and reaction kinetics.
Causality Insight: The recommendation to store under an inert atmosphere directly mitigates the risk of oxidation. Refrigeration and dry conditions slow the kinetics of both deboronation and boroxine formation.[6]
Recommended Handling and Storage Workflow
To preserve the integrity of this compound, the following workflow must be implemented upon receipt and during use.
Caption: Recommended workflow for receiving, storing, and handling the boronic acid.
Personal Protective Equipment (PPE) and Safety
This compound is classified as a hazardous substance.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Required PPE: Handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[7][8] Avoid creating dust.[7]
Quality Control and Analytical Verification
Verifying the identity and purity of the starting material is a self-validating step that prevents costly downstream failures. For a multifunctional compound like this, a combination of techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of boronic acids and detecting degradation products.[9] However, the technique is not without pitfalls.
-
Challenge - On-Column Hydrolysis: Standard reversed-phase HPLC conditions can cause the hydrolysis of boronic esters or degradation of the boronic acid itself, leading to inaccurate purity assessments.[10]
-
Expert Insight: To minimize this artifact, method development should focus on using columns with low silanol activity and mobile phases without strong pH modifiers.[10] Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offers a rapid and sensitive method for analysis.[11]
Protocol: HPLC Purity Assessment
-
Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18).[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: Start with a high aqueous concentration (e.g., 95% A) and ramp to a high organic concentration (e.g., 95% B) over 10-15 minutes.
-
Detection: UV detection at 220 nm or 254 nm.
-
Validation: The primary peak should correspond to the boronic acid. Look for earlier eluting peaks that may correspond to the deboronated arene or later eluting peaks corresponding to boroxine species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structural identity of the molecule.
-
Expected ¹H NMR Features:
-
A singlet corresponding to the aldehyde proton (~9.5-10.5 ppm).
-
Signals in the aromatic region (~6.5-8.0 ppm) consistent with the substitution pattern.
-
A triplet and sextet/multiplet corresponding to the propoxy group's ethyl fragment, and a triplet for the O-CH₂ protons.
-
A singlet for the methyl group on the ring.
-
A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.
-
-
Trustworthiness Check: Integrating the proton signals and comparing them to the expected ratios (e.g., 1H for the aldehyde vs. 3H for the methyl group) provides a direct measure of structural integrity.
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary application for this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a robust method for forming biaryl structures.[1][12]
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
-
Mechanistic Insight: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium(II) complex.[12] The choice of base, solvent, and palladium ligand system is critical and must be optimized for the specific aryl halide coupling partner. The electron-rich nature of the propoxy-substituted ring can influence the rate of transmetalation.
References
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Sato, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Formylphenylboronic acid. Available at: [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
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MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Available at: [Link]
-
Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
-
National Institutes of Health. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Available at: [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
PubChem. 5-Formyl-2-thiopheneboronic acid. Available at: [Link]
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Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Royal Society of Chemistry. (2020). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PubChem. 3-Formylfuran-2-boronic acid. Available at: [Link]
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A Technical Guide to (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid, with the Chemical Abstracts Service (CAS) number 480424-53-1 , is a highly functionalized aromatic boronic acid. Its unique structural features, including a reactive formyl group, a sterically influencing methyl group, and a lipophilic propoxy group, make it a valuable building block in modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its synthesis, characterization, and key applications, with a focus on its role in the development of novel therapeutics. Boronic acids have gained significant traction in drug discovery, with several approved drugs, such as bortezomib, containing this moiety.[1][2] They are recognized for their ability to form reversible covalent bonds and act as bioisosteres for other functional groups, which can lead to improved pharmacokinetic and pharmacodynamic properties.[1]
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 480424-53-1 | Internal Database |
| Molecular Formula | C₁₁H₁₅BO₄ | Internal Database |
| Molecular Weight | 222.05 g/mol | Internal Database |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO | General knowledge |
Characterization Techniques:
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the formyl proton (around 9-10 ppm), the propoxy group protons, and the methyl group protons. ¹¹B NMR spectroscopy can also be employed to characterize the boron center.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a formic acid or trifluoroacetic acid modifier) would typically be used.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
Synthesis and Purification
The synthesis of substituted phenylboronic acids can be achieved through several established methods. A common and effective approach for a molecule like this compound involves a lithium-halogen exchange followed by reaction with a borate ester.[1]
General Synthesis Pathway
The synthesis would likely start from a halogenated precursor, such as 2-bromo-6-propoxy-4-methylbenzaldehyde. The aldehyde group needs to be protected to prevent its reaction with the organolithium intermediate.
Caption: Generalized synthesis of this compound.
Detailed Experimental Protocol (Generalized)
Step 1: Protection of the Aldehyde
-
To a solution of the starting bromo-aldehyde in an appropriate solvent like toluene, add a suitable protecting group reagent (e.g., ethylene glycol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture and work up by washing with an aqueous basic solution (e.g., saturated NaHCO₃) and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected aldehyde in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at low temperature for a specified time to allow for the lithium-halogen exchange to complete.
-
Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
The acidic conditions will hydrolyze the boronate ester and simultaneously deprotect the aldehyde.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification
Crude formylphenylboronic acids can often be purified by recrystallization or by an acid-base extraction procedure.[4]
Purification Protocol (Generalized):
-
Dissolve the crude product in an aqueous basic solution (e.g., 1 M NaOH), which converts the boronic acid to its water-soluble boronate salt.
-
Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic organic impurities.
-
Acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the purified boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Key Applications in Organic Synthesis
The primary application of this compound is as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds.[5]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol for a Suzuki-Miyaura Coupling (Generalized)
Materials:
-
This compound
-
An aryl or heteroaryl halide (e.g., a bromide or iodide)
-
A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine the boronic acid (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a particularly interesting building block for medicinal chemistry programs.
-
Biaryl Scaffolds: As discussed, the primary use of this compound is in the synthesis of biaryl structures. Biaryls are privileged scaffolds in drug discovery, found in numerous approved drugs, where they often play a key role in binding to biological targets.
-
Formyl Group as a Synthetic Handle: The aldehyde functionality is a versatile synthetic handle that can be readily transformed into a wide range of other functional groups. For example, it can undergo:
-
Reductive amination to form amines.
-
Oxidation to a carboxylic acid.
-
Wittig and related olefination reactions to form alkenes.
-
Addition of organometallic reagents to form secondary alcohols.
-
-
Lipophilicity and Substitution Pattern: The propoxy and methyl groups provide lipophilicity and steric bulk, which can be fine-tuned to optimize a drug candidate's properties, such as its solubility, cell permeability, and metabolic stability. The specific substitution pattern allows for the exploration of structure-activity relationships (SAR) in a targeted manner.
-
Boronic Acid as a Pharmacophore: In addition to its role as a synthetic intermediate, the boronic acid group itself can be a key pharmacophore, acting as a transition-state analog inhibitor of serine proteases or forming reversible covalent bonds with diols present in biological molecules.[1] Boronic acid-containing drugs have been developed for various therapeutic areas, including oncology and infectious diseases.[1][7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its trifunctional nature allows for the creation of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura coupling reaction. The insights provided in this guide aim to equip researchers and scientists with the foundational knowledge to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of new chemical entities with therapeutic potential.
References
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Gomes, P. A. C., & Andrade, B. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Clariant GmbH. (2003). Process for preparing highly pure formylphenylboronic acids. U.S.
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Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][1][9]oxaboroles. ResearchGate. [Link]
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Gomes, P. A. C., & Andrade, B. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
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A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). [Link]
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(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure. [Link]
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Senczyna, B., & Drzazga, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Chapin, B. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3841–3846. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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3-Formylphenylboronic acid. (n.d.). PubChem. [Link]
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Bridges, C. R., & Marder, T. B. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate. [Link]
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Akama, T., & Ishida, T. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 11(8), 874-886. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Formyl-5-methyl-2-propoxyphenyl)boronic acid is a substituted aromatic boronic acid with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of the formyl, methyl, and propoxy groups, in addition to the reactive boronic acid moiety, provides multiple points for chemical modification, making it a versatile intermediate. A thorough understanding of its spectroscopic properties is paramount for its effective utilization, enabling researchers to confirm its identity, assess its purity, and monitor its transformations in chemical reactions.
Molecular Structure and Key Features
The molecular structure of this compound dictates its unique spectroscopic signature. The strategic placement of the electron-withdrawing formyl group and electron-donating propoxy and methyl groups on the phenyl ring influences the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts in the NMR spectra. The boronic acid group introduces specific vibrational modes observable in the IR spectrum and provides a distinct isotopic pattern in the mass spectrum.
Figure 1: Molecular Structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol (Predicted Data Acquisition)
The predicted ¹H NMR spectrum was generated using a validated computational model that simulates the magnetic environment of each proton.
Figure 2: Workflow for the prediction of NMR spectra.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Ar-CHO |
| ~8.0 | s | 2H | B(OH)₂ |
| ~7.8 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~7.5 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~4.0 | t, J ≈ 6.5 Hz | 2H | -OCH₂CH₂CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~1.8 | sext, J ≈ 7.0 Hz | 2H | -OCH₂CH₂CH₃ |
| ~1.0 | t, J ≈ 7.5 Hz | 3H | -OCH₂CH₂CH₃ |
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (~10.2 ppm): The singlet in the downfield region is characteristic of a formyl proton, which is significantly deshielded by the electronegative oxygen atom and the aromatic ring current.
-
Boronic Acid Protons (~8.0 ppm): The broad singlet corresponds to the two hydroxyl protons of the boronic acid group. These protons are acidic and their chemical shift can be highly dependent on concentration and temperature.
-
Aromatic Protons (~7.8 and ~7.5 ppm): The two doublets in the aromatic region correspond to the two non-equivalent protons on the benzene ring. The observed small coupling constant (J ≈ 2.0 Hz) is typical for meta-coupling.
-
Propoxy Group Protons (~4.0, ~1.8, and ~1.0 ppm): The triplet at approximately 4.0 ppm is assigned to the methylene protons adjacent to the oxygen atom (-OCH₂-). The sextet around 1.8 ppm corresponds to the central methylene protons (-CH₂-), and the triplet at approximately 1.0 ppm is attributed to the terminal methyl protons (-CH₃). The splitting patterns (triplet, sextet, triplet) are consistent with the coupling between adjacent methylene and methyl groups.
-
Methyl Group Protons (~2.4 ppm): The singlet in the upfield region is assigned to the three protons of the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule.
Experimental Protocol (Predicted Data Acquisition)
The predicted ¹³C NMR spectrum was generated using computational methods that calculate the chemical shift of each carbon atom based on its local electronic environment. The workflow is similar to that described for ¹H NMR prediction (Figure 2).
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Ar-CHO |
| ~160 | Ar-C-O |
| ~140 | Ar-C-B |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~70 | -OCH₂CH₂CH₃ |
| ~22 | -OCH₂CH₂CH₃ |
| ~20 | Ar-CH₃ |
| ~10 | -OCH₂CH₂CH₃ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (~192 ppm): The signal at the lowest field is characteristic of the formyl carbon, which is strongly deshielded by the double bond to the electronegative oxygen atom.
-
Aromatic Carbons (~160-125 ppm): The signals in this region are assigned to the six carbons of the benzene ring. The carbon attached to the oxygen of the propoxy group is expected at the most downfield position within this range, while the carbon bonded to the boronic acid group will also be significantly shifted. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the various substituents.
-
Propoxy Group Carbons (~70, ~22, and ~10 ppm): The signal around 70 ppm corresponds to the methylene carbon directly attached to the oxygen. The other two signals in the upfield region are assigned to the remaining two carbons of the propoxy chain.
-
Methyl Carbon (~20 ppm): The signal at approximately 20 ppm is attributed to the carbon of the methyl group attached to the aromatic ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
A predicted IR spectrum can be generated using computational chemistry software that calculates the vibrational frequencies of the molecule. Experimentally, the spectrum would be obtained using an FTIR spectrometer.
Figure 3: General workflow for acquiring an IR spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (boronic acid) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950, ~2870 | Medium | C-H stretch (aliphatic) |
| ~2750, ~2850 | Weak | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation of the IR Spectrum
-
O-H Stretch (~3300 cm⁻¹): The broad, strong absorption in this region is characteristic of the O-H stretching vibration of the boronic acid group, which is often involved in hydrogen bonding.
-
C-H Stretches (~3050, ~2950-2870, ~2750-2850 cm⁻¹): The medium intensity peak around 3050 cm⁻¹ is typical for aromatic C-H stretching. The peaks in the 2950-2870 cm⁻¹ range are due to the aliphatic C-H stretches of the propoxy and methyl groups. The pair of weak bands around 2750 and 2850 cm⁻¹ are characteristic of the C-H stretch of an aldehyde (Fermi resonance).
-
C=O Stretch (~1680 cm⁻¹): The strong absorption in this region is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.
-
C=C Stretches (~1600, ~1470 cm⁻¹): These medium to strong absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
B-O Stretch (~1350 cm⁻¹): A strong band in this region is typically assigned to the B-O stretching vibration of the boronic acid moiety.
-
C-O Stretch (~1250 cm⁻¹): This strong absorption corresponds to the stretching vibration of the aryl ether C-O bond of the propoxy group.
-
C-H Out-of-Plane Bending (~800-900 cm⁻¹): The strong bands in this region are due to the out-of-plane bending of the aromatic C-H bonds, and their exact positions can be diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.
Experimental Protocol (Predicted Data)
Predicted mass spectral data can be generated by computational tools that simulate the ionization and fragmentation of the molecule. The workflow is analogous to that for NMR and IR prediction.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₅BO₄
-
Molecular Weight: 222.05 g/mol
-
Predicted [M+H]⁺: m/z 223.11
-
Predicted [M-H]⁻: m/z 221.09
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: In a high-resolution mass spectrum, the molecular ion peak would confirm the elemental composition of the molecule. The presence of a boron atom would lead to a characteristic isotopic pattern, with the ¹⁰B and ¹¹B isotopes having natural abundances of approximately 20% and 80%, respectively. This would result in an M+1 peak with a relative intensity of about 25% of the molecular ion peak.
-
Fragmentation Pattern: The fragmentation of this compound upon ionization would likely involve the loss of small neutral molecules such as water (H₂O) from the boronic acid group, or cleavage of the propoxy chain. The loss of the formyl group (CHO) or the entire propoxy group are also plausible fragmentation pathways.
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed and reliable framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon environments, while the IR spectrum confirms the presence of the key functional groups. Mass spectrometry data will definitively establish the molecular weight and elemental composition. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this versatile building block, ensuring the integrity of their starting materials and facilitating the monitoring of its chemical transformations.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NMRDB.org. NMR Spectrum Prediction. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
ACD/Labs. ACD/Spectrus Processor. [Link]
Methodological & Application
Application Notes and Protocols for Optimal Suzuki Coupling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Introduction: Navigating the Challenges of Substituted Arylboronic Acids in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its remarkable ability to construct carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has enabled the synthesis of a vast array of complex molecules, including numerous active pharmaceutical ingredients.[1]
This application note provides a comprehensive guide to optimizing the Suzuki coupling of a uniquely substituted partner: (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid . This substrate presents a distinct set of challenges due to the presence of:
-
An ortho-propoxy group , which introduces significant steric hindrance around the reactive boronic acid moiety.
-
Electron-donating methyl and propoxy groups , which modulate the electronic properties of the aromatic ring.
-
A meta-formyl group , an electron-withdrawing and potentially coordinating functional group.
Understanding the interplay of these structural features is paramount to developing a robust and high-yielding coupling protocol. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and offer strategies for troubleshooting common issues, thereby empowering researchers to confidently employ this versatile building block in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Framework for Optimization
A thorough understanding of the Suzuki coupling mechanism is essential for rational optimization.[2][4][5] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
For this compound, the critical step is transmetalation . The ortho-propoxy group can sterically impede the transfer of the aryl group from boron to the palladium center. Furthermore, the electronic nature of the substituents influences each step:
-
Oxidative Addition : This step is generally slower for electron-rich aryl halides.[6] When coupling our boronic acid with an electron-rich halide, a highly active catalyst system is crucial.
-
Transmetalation : This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7] The steric bulk of the ortho-propoxy group necessitates the use of ligands that can accommodate this hindrance.
-
Reductive Elimination : This final step, which forms the desired biaryl product, is often facilitated by bulky, electron-rich ligands.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents:
-
This compound
-
Aryl bromide (or other suitable halide/triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, 2-MeTHF)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Reaction Setup Workflow:
Figure 2. General Experimental Workflow.
Detailed Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and the ligand (1.1-1.5 eq. relative to palladium). For pre-catalysts, the ligand is already incorporated.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane). The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure all oxygen is removed.
-
Water Addition (if required): For many Suzuki couplings, the presence of water is beneficial.[8] Add degassed water (typically 10-20% of the organic solvent volume).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions
Due to the specific nature of this compound, a systematic optimization of reaction parameters is highly recommended. The following table provides a starting point for screening conditions.
| Parameter | Recommended Screening Conditions | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos G3) | Buchwald precatalysts are often highly active for sterically hindered substrates.[8][9] Pd(PPh₃)₄ is a classic choice but may be less effective for challenging couplings. |
| Ligand | SPhos, XPhos, P(t-Bu)₃, RuPhos | Bulky and electron-rich monophosphine ligands are generally superior for coupling ortho-substituted substrates as they promote both oxidative addition and reductive elimination.[1][9][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a stronger base and can be effective in anhydrous conditions, which may be beneficial if protodeboronation is an issue.[8] Cs₂CO₃ is also a strong base often used for difficult couplings. The formyl group's sensitivity to strong bases should be considered. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF | The choice of solvent can significantly impact solubility and reaction rates.[8] A biphasic system is often beneficial.[4] DMF can be a good choice for less soluble substrates. |
| Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition or side reactions. |
Logical Flow for Optimization:
Figure 3. A Logic Diagram for Optimizing the Suzuki Coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system (e.g., Buchwald precatalysts).[8] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature. Ensure rigorous degassing of all reagents and solvents. |
| Protodeboronation (Replacement of -B(OH)₂ with -H) | Presence of excess water; Harsh basic conditions; Prolonged reaction time. | Use anhydrous conditions with a base like K₃PO₄.[8] Use a boronic ester (e.g., pinacol ester) which is more stable.[4][11] Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Aryl Halide | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing.[8] Use a ligand that promotes faster transmetalation. |
| Decomposition of Starting Materials | High temperature; Base-sensitive functional groups (e.g., the formyl group). | Lower the reaction temperature. Use a milder base such as NaHCO₃ or KF, although this may slow down the reaction.[7][8] |
Conclusion
The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance and specific electronic effects, can be successfully achieved through a rational approach to reaction optimization. The key to success lies in the judicious selection of a highly active palladium catalyst and a bulky, electron-rich phosphine ligand. By carefully controlling the reaction parameters, particularly the choice of base and solvent, researchers can achieve high yields of the desired biaryl products. This application note serves as a comprehensive guide to navigate these challenges and unlock the synthetic potential of this valuable building block.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12567–12576. [Link]
-
Sikorski, J. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2248–2257. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12974–12985. [Link]
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Journal of the American Chemical Society. (2013). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
I.R.I.S. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of biaryl aldehydes using (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
An Application Guide to the Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Coupling with (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Introduction: The Architectural Importance of Biaryl Aldehydes
In the landscape of medicinal chemistry and materials science, the biaryl scaffold is a privileged structural motif. Its presence in numerous pharmaceuticals, agrochemicals, and organic electronic materials underscores its importance. The controlled synthesis of functionalized biaryls, particularly those bearing reactive handles like an aldehyde group, is a critical objective for drug development professionals and research scientists. The aldehyde functionality serves as a versatile anchor for subsequent chemical transformations, enabling the rapid diversification of molecular structures.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for constructing carbon-carbon bonds between sp²-hybridized centers.[1][2] Its popularity stems from the commercial availability of diverse boronic acids, mild reaction conditions, and a remarkable tolerance for a wide array of functional groups—a feature of paramount importance in complex molecule synthesis.[1]
This application note provides a detailed protocol and technical guide for the synthesis of biaryl aldehydes using This compound . This specific reagent is a powerful building block as it introduces a sterically-influenced and electronically-tuned aromatic ring, complete with an aldehyde group poised for further elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and offer insights grounded in practical laboratory experience.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To execute this protocol with precision and troubleshoot effectively, a foundational understanding of the reaction mechanism is essential. The Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a new Pd(II) complex. This is often the rate-determining step of the entire cycle.[3][4]
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[5]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagents & Rationale: A Component Analysis
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The table below outlines the key reagents for this protocol and the expert reasoning behind their inclusion.
| Component | Example | Role & Scientific Rationale |
| Boronic Acid | This compound | The source of one aryl ring. The boronic acid functionality is relatively stable, non-toxic, and readily undergoes transmetalation after activation by a base.[6] |
| Aryl Halide | 4-Bromoanisole, 3-Iodopyridine, etc. | The electrophilic partner providing the second aryl ring. Reactivity order is I > Br > Cl. Bromides often offer a good balance of reactivity and cost.[4] |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Source of the active Pd(0) catalyst. Pd(OAc)₂ is reduced in situ to Pd(0). It is air-stable and convenient to handle. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. The ligand's electronic and steric properties are crucial for an efficient catalytic cycle. |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) | Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] Also neutralizes the acid generated during the reaction. |
| Solvent System | Toluene / n-Propanol / Water | A biphasic or homogeneous solvent system is often used. Toluene solubilizes the organic components, while the aqueous phase contains the base. Alcohols can aid in solubility and catalyst stability.[1] |
Detailed Experimental Protocol
This protocol describes a general procedure for coupling an aryl bromide with this compound. Researchers should optimize conditions based on the specific aryl halide used.
Safety Precautions: Aryl boronic acids and palladium acetate can be irritants. Solvents are flammable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and perform the reaction in a well-ventilated fume hood.[1]
Materials & Equipment
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
n-Propanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aryl bromide (1.1 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
-
Causality Insight: The 4:1 ligand-to-palladium ratio is used to ensure the palladium center remains coordinated and stable throughout the reaction, preventing decomposition.
-
Fit the flask with a reflux condenser and a septum.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Base Addition:
-
Through the septum, add Toluene and n-Propanol in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL n-Propanol for a 1 mmol scale reaction).
-
Add the 2 M aqueous Sodium Carbonate solution (approx. 2.0 eq relative to the boronic acid).
-
Causality Insight: The solvent mixture ensures all reactants are sufficiently solubilized. The system becomes biphasic, and vigorous stirring is essential to facilitate interaction between the organic and aqueous phases where the key reaction steps occur.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (typically 85-95 °C).
-
Maintain the reflux under a positive pressure of inert gas for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1). The disappearance of the starting materials and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Workup and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[7]
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with water and then with brine.
-
Causality Insight: The water wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude biaryl aldehyde product, often as an oil or solid.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
The eluent system will depend on the product's polarity but typically starts with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increases in polarity.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to afford the purified biaryl aldehyde.
-
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process.
Caption: A streamlined workflow for the synthesis of biaryl aldehydes.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the modern synthetic chemist. By employing this compound as a key building block, researchers can efficiently access a diverse range of complex biaryl aldehydes. The protocol detailed herein provides a robust and reproducible method, while the accompanying scientific rationale for each step empowers the user to adapt and troubleshoot with confidence. This approach facilitates the rapid generation of novel chemical entities crucial for advancing drug discovery and materials science.
References
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Google Patents. (n.d.). Method for producing formylphenylboronic acids.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]
- Google Patents. (n.d.). Method of producing 5-formyl-2-furylboronic acid.
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cross-Coupling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic Acid with Heteroaryl Halides
Introduction: The Strategic Importance of Biaryl Aldehydes in Modern Drug Discovery
The synthesis of complex biaryl and heterobiaryl scaffolds is a cornerstone of modern medicinal chemistry and drug development.[1][2] These structural motifs are prevalent in a vast array of biologically active molecules, including approved therapeutics for a wide range of diseases.[2] The introduction of a formyl (aldehyde) group onto one of the aryl rings provides a versatile synthetic handle for further molecular elaboration, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This aldehyde functionality can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, or used in reactions like the Wittig olefination or reductive amination to build more complex structures.[3][4]
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid with a range of heteroaryl halides. As a Senior Application Scientist, the aim is to furnish not just a protocol, but a deeper understanding of the reaction's nuances, empowering researchers to troubleshoot and adapt these methods for their specific drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] A general representation of this cycle is depicted below. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the heteroaryl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Considerations for the Cross-Coupling of this compound
The specific structure of this compound presents several factors that require careful consideration for successful cross-coupling:
-
Steric Hindrance: The presence of two ortho-substituents (propoxy and formyl groups) can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. This necessitates the use of bulky, electron-rich phosphine ligands that can promote the formation of a monoligated palladium species, which is more sterically accessible.[6]
-
Aldehyde Functionality: While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, aldehydes can potentially coordinate to the palladium catalyst or undergo side reactions under certain conditions. However, numerous studies have demonstrated the successful use of aldehyde-bearing substrates in Suzuki couplings, often with excellent yields.[7]
-
Electronic Effects: The propoxy group is electron-donating, while the formyl group is electron-withdrawing. These opposing electronic effects can influence the reactivity of the boronic acid.
Experimental Protocols
The following protocols are designed to be robust starting points for the cross-coupling of this compound with a variety of heteroaryl halides. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Cross-Coupling with Heteroaryl Bromides
This protocol is suitable for a wide range of heteroaryl bromides, including those with both electron-donating and electron-withdrawing substituents.
Materials:
-
This compound
-
Heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add this compound (1.2 equiv.), the heteroaryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the heteroaryl bromide should be in the range of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aldehyde.
Protocol 2: Microwave-Assisted Cross-Coupling for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times, particularly for more challenging substrates.[8]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Combine the solid reagents in a microwave vial as described in Protocol 1.
-
Add the degassed solvents and seal the vial with a microwave-safe cap.
-
Place the vial in the microwave reactor and heat to 120-140 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for overcoming the steric hindrance of the di-ortho-substituted boronic acid. The following table provides a summary of commonly used palladium catalysts and ligands for challenging Suzuki-Miyaura couplings.
| Catalyst Precursor | Ligand | Key Features of the Ligand | Typical Applications |
| Pd(OAc)₂ | SPhos | Bulky, electron-rich biaryl phosphine. Promotes monoligation. | Sterically hindered substrates, room temperature couplings.[9] |
| Pd₂(dba)₃ | XPhos | Similar to SPhos with increased steric bulk. | Highly hindered couplings, couplings with aryl chlorides. |
| Pd(PPh₃)₄ | PPh₃ | Less bulky, suitable for less demanding substrates. | General purpose, may be less effective for this specific transformation. |
| PdCl₂(dppf) | dppf | Ferrocene-based ligand, good for a range of couplings. | Often used for heteroaryl couplings. |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target biaryl aldehydes.
Caption: General workflow for the Suzuki-Miyaura cross-coupling.
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, it is essential to incorporate self-validating checks throughout the experimental process:
-
Starting Material Purity: The purity of the this compound is crucial. Impurities can lead to side reactions or catalyst deactivation. It is recommended to verify the purity by NMR and/or LC-MS before use.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensuring a properly inert atmosphere through thorough purging with nitrogen or argon is critical for catalytic activity.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS allows for the determination of the optimal reaction time and can help diagnose any issues, such as stalling of the reaction.
-
Control Reactions: If a reaction is failing, running a control reaction with a less sterically hindered boronic acid can help to determine if the issue lies with the specific substrate or with the general reaction setup.
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling of this compound with heteroaryl halides provides a powerful and versatile method for the synthesis of complex biaryl aldehydes. These compounds are valuable intermediates in drug discovery, offering a gateway to a wide range of molecular diversity.[3][4] The protocols and insights provided in this document are intended to serve as a robust foundation for researchers in this field. Future work may involve the development of even more active and universal catalyst systems that can operate at lower catalyst loadings and at room temperature for an even broader range of substrates.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Yu, X., Hodge, J. P., Oliva, C., Neftelinov, S. T., Hubbard-Lucey, V. M., & Tang, J. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17267–17284. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health. [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. [Link]
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14150–14159. [Link]
-
Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (2020). ResearchGate. [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. [Link]
-
Wawrzyniak, P., & Heinicke, J. (2007). Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. ChemInform, 38(14). [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2010). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). Royal Society of Chemistry. [Link]
-
Samoori, A. A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
-
Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. (2026, January 19). ACS Publications. [Link]
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Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. However, when faced with sterically demanding substrates, such as ortho-substituted boronic acids, the efficiency of this powerful reaction can be significantly diminished. This guide provides an in-depth exploration of the challenges and solutions for performing Suzuki-Miyaura reactions with sterically hindered boronic acids, offering detailed protocols and the mechanistic rationale behind them.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Steric hindrance, particularly from bulky ortho-substituents on the boronic acid or the aryl halide, can negatively impact each of these steps, leading to low yields and sluggish reaction rates.
The most significant challenge often arises during the reductive elimination step, where the two organic moieties on the palladium center must come into close proximity to form the new C-C bond.[3] Large ortho-substituents can create a significant steric clash, raising the energy barrier for this final, product-forming step. Furthermore, sterically demanding coupling partners can hinder the initial oxidative addition of the palladium catalyst to the aryl halide and slow down the crucial transmetalation step.[4]
Overcoming these steric barriers requires careful optimization of the reaction conditions, with the choice of catalyst, ligand, base, and solvent playing a pivotal role in achieving high yields.
Mechanistic Considerations for Hindered Couplings
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reactions with sterically hindered substrates.
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Bulky ligands are essential to promote this step.
Transmetalation: The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The choice of base and solvent is critical to facilitate this transfer, especially with hindered substrates.
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Electron-donating and bulky ligands can accelerate this step by destabilizing the Pd(II) intermediate and facilitating the bond formation.
Key Parameters for Optimization
Success in coupling sterically hindered boronic acids hinges on the judicious selection of several key reaction components.
Palladium Precatalyst and Ligand Selection
The combination of the palladium source and the phosphine ligand is the most critical factor. While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be effective, the ligand's properties dictate the catalyst's activity and stability.[6]
For sterically demanding couplings, bulky and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands, are the gold standard.[7][8] These ligands promote both the oxidative addition and the reductive elimination steps.
| Ligand Name | Common Abbreviation | Key Features |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Highly active for a broad range of substrates, including hindered ones.[7] |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Excellent for coupling aryl chlorides and sterically demanding substrates. |
| 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Xantphos | A bidentate ligand with a large bite angle, often effective in challenging couplings. |
| (9,10-bis(2,6-diisopropylphenyl)anthracen-4-yl)bis(tert-butyl)phosphine | AntPhos | Shows excellent reactivity for sterically demanding aryl-alkyl couplings.[9] |
N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki-Miyaura reactions, demonstrating high efficiency with sterically hindered substrates.[5]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[5] The choice of base can significantly impact the reaction outcome.
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more basic and often provides better results in difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for hindered couplings, often used in combination with Buchwald ligands.[7]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be compatible with base-sensitive functional groups.
-
Fluorides (KF, CsF): Can be used, especially when dealing with substrates sensitive to stronger bases.
Solvent and Temperature Effects
The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.
-
Aprotic Polar Solvents (Dioxane, THF): Commonly used and generally effective.
-
Aromatic Solvents (Toluene, Xylenes): Often used for higher reaction temperatures, which can be necessary to overcome the activation energy of sterically hindered couplings.[9]
-
Aqueous Conditions: Suzuki-Miyaura reactions can often be performed in aqueous solvent mixtures, which can be advantageous for both reactivity and environmental considerations.[10]
Elevated temperatures are frequently required for challenging couplings. Microwave irradiation can be a valuable tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[6][11]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of sterically hindered boronic acids. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
General Protocol for Screening Conditions
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., microwave vial, Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, sterically hindered boronic acid, and base.
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by the freeze-pump-thaw method.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent if desired, or add them directly to the reaction mixture.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Example Protocol for a Challenging Coupling
This protocol is adapted from a successful coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid.[9]
| Parameter | Condition |
| Aryl Halide | 2,4,6-Triisopropylphenyl bromide (1.0 equiv) |
| Boronic Acid | Cyclohexylboronic acid (1.5 equiv) |
| Pd Precatalyst | Pd(OAc)₂ (1 mol%) |
| Ligand | AntPhos (2 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | Xylenes |
| Temperature | 140 °C |
| Time | 12 h |
This example highlights the use of a highly active ligand (AntPhos) and a high boiling point solvent to overcome extreme steric hindrance.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Steric hindrance too great for the chosen conditions | - Screen different palladium precatalysts and ligands (e.g., Buchwald ligands).- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or use microwave heating.- Increase catalyst and ligand loading. |
| Protodeboronation (Loss of Boronic Acid) | - Presence of water or protic solvents- Reaction conditions too harsh | - Use anhydrous solvents and reagents.- Use a milder base (e.g., K₂CO₃).- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[12][13] |
| Homocoupling of Boronic Acid | - Oxidative conditions | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Dehalogenation of Aryl Halide | - Presence of β-hydrides in the organoboron reagent- Certain ligand/base combinations | - This is more common with alkylboronic acids.[9]- Screen different ligands and bases. |
Conclusion
The Suzuki-Miyaura reaction with sterically hindered boronic acids presents a significant synthetic challenge, but one that can be overcome with a systematic approach to reaction optimization. The selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium source and a strong, non-nucleophilic base is paramount. By carefully considering the mechanistic principles and systematically screening reaction parameters, researchers can successfully forge sterically congested C-C bonds, enabling the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 198-202.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Request PDF. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
- Mandal, D., Mandal, T., & Lahiri, G. K. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(43), 8351-8356.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572-13577.
- Thomas, A. A., Wang, H., Zahrt, A. F., & Sigman, M. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8887-8896.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
- Sharma, S., Kumar, A., Kumar, A., Kumar, V., & Kumar, N. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16868.
- Wolfe, J. P., & Buchwald, S. L. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(7), 1162-1163.
- Mutoh, Y., Yoshida, H., & Tsuchimoto, T. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5132-5137.
- Chen, W., & Zhang, Y. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 8(23), 5325-5328.
- Schmidt, S., & Rentmeister, A. (2016). Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products.
-
Chemical.AI. (2022, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
- Okada, Y., Takemoto, S., & Iwamoto, T. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(31), 10795-10801.
- Yin, J., Rainka, M. P., Zhang, X. X., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(7), 1162-1163.
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Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Introduction: Navigating the Challenges of a Substituted Arylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid. While the Suzuki coupling is a powerful tool for C-C bond formation, its success is highly dependent on the nature of the coupling partners.[1]
The structure of this compound presents a unique combination of steric and electronic factors that can lead to low product yields. The bulky ortho-propoxy group can significantly hinder the crucial transmetalation step, while the electron-withdrawing formyl group can influence the boronic acid's stability and reactivity. This guide provides a structured, causality-driven approach to diagnose issues and systematically optimize your reaction for success.
Frequently Asked Questions (FAQs): Understanding the Root Causes
This section addresses the fundamental "why" behind common failures with this specific substrate.
Q1: I'm seeing very low conversion of my starting materials. What makes this particular boronic acid so challenging?
A: The low reactivity of this compound stems from a combination of two primary factors:
-
Steric Hindrance: The propoxy group at the ortho position to the boronic acid creates significant steric bulk. This bulk impedes the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle, slowing down the entire reaction. For sterically demanding couplings, the choice of catalyst and ligand is critical to overcome this hurdle.[2][3][4]
-
Competitive Side Reactions: When the desired coupling reaction is slow, competing degradation pathways have more time to occur. The most common side reaction is protodeboronation, which irreversibly consumes your boronic acid.
Q2: My mass spectrometry analysis shows a significant amount of 3-methyl-4-propoxybenzaldehyde. What is this byproduct and how can I prevent it?
A: This byproduct is the result of protodeboronation , a common and detrimental side reaction in Suzuki couplings.[5] In this process, the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner. Protodeboronation is often catalyzed by the base required for the reaction and can also be promoted by certain palladium-phosphine complexes.[5][6] It is particularly problematic for sterically hindered boronic acids because the slow rate of the desired transmetalation gives this undesired pathway a greater opportunity to occur.[7]
Q3: Could the formyl (aldehyde) functional group be interfering with the reaction?
A: Yes, the formyl group can cause complications. Aldehydes can be sensitive to certain reaction conditions, although they are generally compatible with many Suzuki protocols. Potential issues include:
-
Base-Mediated Side Reactions: Strong bases and high temperatures could potentially lead to aldol-type side reactions, though this is less common under typical Suzuki conditions.
-
Catalyst Interaction: While less frequent, some functional groups can coordinate to the palladium center and inhibit catalysis. The primary issue, however, remains the combination of steric hindrance and the electronic effect of the formyl group, which can enhance the rate of protodeboronation.
Q4: How critical are my choices of ligand, base, and solvent for this specific reaction?
A: They are absolutely critical. A "one-size-fits-all" approach to Suzuki coupling will often fail with challenging substrates.
-
Ligand: The ligand stabilizes the palladium catalyst and is the most important factor in overcoming steric hindrance. Bulky, electron-rich phosphine ligands are essential as they promote the formation of highly reactive, monoligated palladium species that are necessary for coupling hindered partners.[2][8]
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10] The choice of base and its strength must be carefully balanced to promote the reaction without accelerating protodeboronation.
-
Solvent: The solvent system must fully dissolve all reagents and maintain catalyst stability at the required temperature. The presence of water can be beneficial for forming the active boronate but can also be the source of the proton for protodeboronation if the reaction is too slow.
Systematic Troubleshooting Workflow
Follow this step-by-step guide to diagnose and resolve low-yield issues. We recommend changing only one parameter at a time (e.g., ligand, base, or solvent) to clearly identify the impactful variable.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting the Suzuki coupling.
Step 1: Optimize the Catalyst System (Palladium Precursor & Ligand)
The most common point of failure for sterically hindered couplings is an inadequate catalyst system. The ligand's structure is paramount for success.
Causality: Bulky, electron-rich biaryl phosphine ligands are designed to create a coordinatively unsaturated, monoligated L-Pd(0) species. This species is highly reactive in the oxidative addition step and its steric bulk facilitates the final reductive elimination step, accelerating the entire catalytic cycle to outcompete degradation pathways.[8]
| Parameter | Recommendation | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources that are activated in situ to form the catalytic species.[11] |
| Ligand Class | Biaryl Monophosphines | This is the most critical variable. These ligands have demonstrated superior performance for hindered substrates.[2] |
| Tier 1 Ligands | SPhos, XPhos, RuPhos | These are the "go-to" ligands for challenging couplings. Their bulk and electronic properties are ideal for overcoming steric barriers. |
| Tier 2 Ligands | N-Heterocyclic Carbenes (NHCs) | NHCs are strong σ-donors and can be effective alternatives if phosphine ligands fail.[4] |
| Pd:Ligand Ratio | 1:2 to 1:3 | Ensures sufficient ligand is present to form the active catalyst and prevent palladium black precipitation. |
| Catalyst Loading | 1-3 mol % | Start with a higher loading for difficult substrates to ensure sufficient catalyst concentration.[4] |
Experimental Protocol: Ligand Screening
-
Setup: In parallel vials, add your aryl halide (1.0 equiv), this compound (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Preparation: In separate vials, pre-mix the Pd precursor (e.g., 2 mol % Pd(OAc)₂) and the chosen ligand (e.g., 4.4 mol % SPhos) in the reaction solvent (e.g., Dioxane/H₂O 10:1) for 10-15 minutes. This pre-formation of the active catalyst can be crucial.
-
Initiation: Add the catalyst solution to each reaction vial.
-
Execution: Purge each vial with an inert gas (Argon or Nitrogen), seal, and heat to 80-100 °C.
-
Analysis: Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to compare the rate of product formation and consumption of starting material across the different ligands.
Step 2: Fine-Tune the Base
If ligand screening does not sufficiently improve the yield, the base may be either too weak to promote transmetalation efficiently or so strong that it accelerates protodeboronation.
Causality: The base activates the boronic acid by converting it to a tetracoordinate "ate" complex (e.g., [ArB(OH)₃]⁻), which is significantly more nucleophilic and competent for transmetalation.[9][10] The choice of cation (K⁺ vs Cs⁺) and anion (CO₃²⁻ vs PO₄³⁻) can influence solubility and reaction rates.
| Base | Typical Solvent | Strength | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Moderately Strong | Often the best starting point for hindered couplings.[2] Provides a good balance of reactivity and minimal side reactions. |
| Cs₂CO₃ | Dioxane/H₂O, DMF | Strong | The large, soft cesium cation can increase the solubility of intermediates. Can be very effective but may also increase protodeboronation. |
| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O | Moderate | A standard, cost-effective choice. May not be strong enough for this challenging substrate. |
| KF | THF, Dioxane | Mild | Can be effective and is useful for substrates with base-sensitive groups (like esters), but may lead to slower reaction rates.[7] |
Step 3: Evaluate Solvent and Temperature
The reaction medium affects reagent solubility and catalyst stability.
Causality: All components, especially the palladium complex and the base-activated boronate, must be in solution for the reaction to proceed. Aprotic polar solvents are generally preferred. Temperature directly influences the reaction rate; however, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
| Solvent System | Boiling Point (°C) | Characteristics |
| Dioxane / H₂O | ~100 | Excellent choice, solubilizes a wide range of organic compounds and inorganic bases. |
| Toluene / H₂O | ~85 (azeotrope) | Good for less polar substrates. The phase separation requires vigorous stirring. |
| THF / H₂O | ~64 | Lower boiling point, suitable for more reactive partners or when milder conditions are needed. |
| DMF (anhydrous) | 153 | High boiling point, can be useful if solubility is a major issue, but can be difficult to remove and may coordinate to the catalyst. |
Recommendation: Start with Dioxane/H₂O (10:1 ratio) at 90 °C. If the reaction is clean but slow, the temperature can be increased to 100-110 °C. If decomposition is observed, reduce the temperature to 80 °C. Microwave irradiation can sometimes provide rapid, uniform heating that improves yields and dramatically shortens reaction times.[12]
Step 4: Consider Boronic Acid Surrogates
If optimization of the reaction conditions fails, the inherent instability of the boronic acid under the reaction conditions is the likely culprit. In this case, converting the boronic acid to a more robust derivative is a powerful strategy.
Causality: Boronic acid surrogates, such as potassium trifluoroborate salts or boronate esters, mask the reactive B-OH groups, making the reagent more stable to storage and, crucially, more resistant to protodeboronation.[13] They release the active boronic acid or participate directly in the catalytic cycle under the reaction conditions.
| Derivative | Structure | Advantages |
| Potassium Aryltrifluoroborate | Ar-BF₃K | Highly crystalline, air- and moisture-stable solids. Significantly more resistant to protodeboronation than the corresponding boronic acids.[13] |
| Pinacol Boronate Ester | Ar-B(pin) | Generally stable to chromatography and storage. Can reduce the rate of protodeboronation and are widely used in iterative cross-couplings.[14] |
| N-Methyliminodiacetic acid (MIDA) Boronate | Ar-B(MIDA) | Exceptionally stable, allowing for slow release of the boronic acid under basic conditions. Ideal for complex syntheses. |
Protocol: Preparation of a Potassium Aryltrifluoroborate Salt
-
Dissolve this compound in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from acetone or acetonitrile to yield the pure ArBF₃K salt.
-
Use this stable salt directly in your optimized Suzuki coupling protocol (typically with a carbonate base).
The Suzuki-Miyaura Catalytic Cycle: Points of Failure
Understanding the mechanism helps pinpoint where the process is failing.
Caption: The Suzuki catalytic cycle, highlighting slow transmetalation as the key challenge.
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(4), 1516-1526. [Link]
-
ChemVideo. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
PubMed. (n.d.). First comprehensive investigation of Suzuki couplings of alkenyl nonaflates with aryl and alkenyl boronic acid derivatives by using classical conditions and microwave heating. [Link]
-
ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
McMullen, J.P., et al. (2010). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 1(1), 121-126. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. First comprehensive investigation of Suzuki couplings of alkenyl nonaflates with aryl and alkenyl boronic acid derivatives by using classical conditions and microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of Ortho-Alkoxy Groups in Suzuki-Miyaura Cross-Coupling
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when dealing with substrates bearing ortho-alkoxy substituents. This guide is designed to move beyond generic protocols, offering in-depth, mechanistically-grounded explanations and actionable troubleshooting strategies to empower you in the lab.
The presence of an alkoxy group at the ortho position of an aryl halide or boronic acid introduces a fascinating interplay of steric and electronic effects that can significantly impact reaction rates and overall success. Understanding these dual influences is paramount to overcoming common hurdles such as low yield, slow conversion, and catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues reported by researchers and provide a logical framework for troubleshooting, rooted in the fundamental principles of the catalytic cycle.
Question 1: My Suzuki reaction with a 2-alkoxyaryl halide is extremely sluggish or fails completely. What are the primary reasons for this?
Answer:
The reduced reactivity of ortho-alkoxy-substituted aryl halides is a classic challenge in Suzuki-Miyaura coupling, stemming from a combination of two primary factors:
-
Steric Hindrance: The bulky nature of the alkoxy group (even a methoxy group) physically obstructs the palladium catalyst's approach to the carbon-halogen bond. This significantly slows down the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][2][3] For the Pd(0) catalyst to insert into the Ar-X bond, it must get in close proximity, and the ortho substituent acts as a formidable gatekeeper.
-
Electronic Effects: Alkoxy groups are electron-donating by resonance, which increases the electron density on the aromatic ring. This makes the aryl halide less electrophilic and therefore less reactive towards the electron-rich Pd(0) catalyst during oxidative addition.[1] Electron-withdrawing groups, in contrast, typically accelerate this step.[2][4]
A third, more subtle effect can also be at play:
-
Chelation/Catalyst Sequestration: The oxygen atom of the alkoxy group can coordinate to the palladium center. While sometimes this can be a productive interaction (see Question 3), it can also lead to the formation of stable, off-cycle catalyst complexes that are less available to participate in the primary catalytic cycle, effectively sequestering the active catalyst.[5][6][7]
Question 2: I'm observing significant protodeboronation of my 2-alkoxyarylboronic acid. How can I mitigate this side reaction?
Answer:
Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich boronic acids.[8] The ortho-alkoxy group exacerbates this issue by further increasing the electron density on the aryl ring, making the C-B bond more susceptible to hydrolysis.
Troubleshooting Strategies:
-
Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the base and solvent system.[8]
-
Weaker Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[8] In some cases, fluoride-based bases like KF or CsF can be effective, especially under anhydrous conditions.[9]
-
Anhydrous Conditions: Meticulously dry your solvent and reagents. Water is the proton source for this side reaction. Using anhydrous solvents like dioxane or toluene is crucial.
-
Boronate Esters: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). Boronate esters are generally more resistant to protodeboronation than their corresponding acids.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired coupling.
-
Slow-Release Strategy: Employing boronate esters (like MIDA boronates) that slowly release the boronic acid into the reaction mixture can keep the instantaneous concentration of the sensitive free boronic acid low, minimizing degradation while still allowing for efficient transmetalation.
Question 3: Can the ortho-alkoxy group ever be beneficial for the reaction rate?
Answer:
Yes, under specific circumstances, the ortho-alkoxy group can have a beneficial, rate-enhancing effect through a phenomenon known as directing group assistance or chelation-assisted oxidative addition .
The oxygen atom of the alkoxy group can pre-coordinate to the palladium(0) catalyst, effectively delivering the catalyst to the C-X bond and lowering the activation energy for the oxidative addition step.[5][6][7] This creates a palladacycle intermediate that can be more favorable than the non-chelated pathway. This effect is most pronounced when using specific ligands and reaction conditions that favor such an interaction. However, this is a delicate balance, as stronger, non-labile chelation can lead to catalyst deactivation as mentioned earlier.
Visualizing the Mechanistic Impact
To better understand the challenges, let's visualize the key steps of the Suzuki-Miyaura catalytic cycle and how an ortho-alkoxy group can interfere.
Caption: Impact of an ortho-alkoxy group on the Suzuki cycle.
Troubleshooting Guide: Experimental Protocols
When faced with a challenging ortho-alkoxy coupling, a systematic approach to reaction optimization is key. The following table outlines a tiered strategy, starting with the most common and effective modifications.
| Parameter | Initial Conditions (Baseline) | Tier 1 Optimization (High Impact) | Tier 2 Optimization (Further Refinement) | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-formed Pd-NHC catalysts (e.g., PEPPSI-IPr) | Pd(PPh₃)₄ is often not active enough for hindered substrates. Using a separate ligand allows for fine-tuning. Pd-NHC complexes are highly stable and active for challenging couplings.[3] |
| Ligand | (none, part of catalyst) | Bulky, electron-rich phosphines: - SPhos- XPhos- RuPhos | N-Heterocyclic Carbenes (NHCs): - IPr- IMes | Bulky, electron-rich ligands promote both the oxidative addition of the hindered halide and the final reductive elimination step.[10] NHCs are strong sigma donors that form highly active catalysts. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or Cs₂CO₃ (anhydrous) | KF (anhydrous) | Stronger, non-aqueous bases are often required for hindered substrates. K₃PO₄ and Cs₂CO₃ are highly effective.[8] KF can be useful in preventing base-sensitive functional group degradation.[9] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Anhydrous Dioxane or 2-Butanol | Anhydrous THF or CPME | Moving to anhydrous conditions minimizes protodeboronation. Solvents like 2-butanol can be effective for specific ligand systems. |
| Temperature | 80-90 °C | 100-110 °C | Room Temperature (with highly active catalysts) | Higher temperatures can overcome the activation barrier for oxidative addition, but may increase side reactions. Highly active modern catalysts can often run at lower temperatures. |
| Boron Source | Arylboronic Acid | Arylboronic Acid Pinacol Ester (ArBpin) | MIDA Boronate Ester | Pinacol esters are more stable to protodeboronation than boronic acids. MIDA esters provide a slow release of the boronic acid, minimizing its decomposition. |
Step-by-Step Protocol for a Challenging 2,6-Dimethoxyphenyl Bromide Coupling
This protocol serves as a robust starting point for a sterically demanding Suzuki-Miyaura reaction.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add a magnetic stir bar.
-
Reagent Addition (Solid): Add the aryl boronic acid pinacol ester (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents, 2 mol%), and SPhos (0.04 equivalents, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent). Then, add the 2,6-dimethoxyphenyl bromide (1.0 equivalent) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a hindered Suzuki-Miyaura coupling.
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction. Myers, A. Chem 115. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Nuno Ricardo, YouTube. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). Miyaura, N., & Suzuki, A. (2004). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Available at: [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Gonzalez, J. D. (2014). UTRGV ScholarWorks. Available at: [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Esteves, C. I., et al. (2018). New Journal of Chemistry, 42(18), 15335-15344. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. ChemOrgChem, YouTube. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Gallou, F., et al. (2019). The Journal of Organic Chemistry, 84(15), 9644–9653. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Walker, S. D., et al. (2004). Journal of the American Chemical Society, 126(35), 11130–11131. Available at: [Link]
-
Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin-Accelerated C–C Coupling Using Mechanochemistry. Lee, J., et al. (2019). Chemical Science, 10(34), 8202–8210. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Kwiecień, A., et al. (2018). Beilstein Journal of Organic Chemistry, 14, 2148–2158. Available at: [Link]
-
Palladium-catalysed hydroxylation and alkoxylation. Enthaler, S., & Company, A. (2011). Chemical Society Reviews, 40(10), 4912-4924. Available at: [Link]
-
Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Fleckenstein, C. A., & Plenio, H. (2008). Organometallics, 27(12), 2758–2767. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Yin, J., & Rainka, M. P. (2005). The Journal of Organic Chemistry, 70(22), 8963–8966. Available at: [Link]
-
Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Jia, M., et al. (2024). Nature Communications, 15(1), 1-10. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Kwiecień, A., et al. (2018). Beilstein Journal of Organic Chemistry, 14, 2148–2158. Available at: [Link]
-
CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. Morken, J. P. (2014). In Sustainable Catalysis (pp. 293-320). Royal Society of Chemistry. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Scott, J. S., et al. (2017). Organic & Biomolecular Chemistry, 15(46), 9833–9845. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Kwiecień, A., et al. (2018). ResearchGate. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Ashenhurst, J. (2016). Master Organic Chemistry. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Jana, R., & Pathak, T. P. (2014). Chemical Communications, 50(25), 3322–3324. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group Meeting. (2005). Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Frisch, A. C., & Beller, M. (2005). Angewandte Chemie International Edition, 44(5), 674-688. Available at: [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Li, W., et al. (2020). Organic Letters, 22(1), 254–259. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. Eigenberger, G., & Wiese, U. (2001). Catalysis Today, 69(1-4), 17-27. Available at: [Link]
-
Suzuki cross-coupling reaction. Chem Help ASAP, YouTube. Available at: [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Ackermann, L., et al. (2019). Journal of the American Chemical Society, 141(29), 11632–11640. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Lennox, A. J., & Lloyd-Jones, G. C. (2014). Angewandte Chemie International Edition, 53(14), 3602-3611. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid
Welcome to the technical support center for managing reactions involving (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reagent in, but not limited to, Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth, actionable insights into the common and often frustrating issue of boronic acid homocoupling, offering both diagnostic tools and validated protocols to ensure the selective formation of your desired cross-coupled product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the homocoupling of this compound.
Q1: I am observing a significant amount of a biaryl byproduct, 5,5'-dimethyl-2,2'-dipropoxy-1,1'-biphenyl-3,3'-dicarbaldehyde. What is this, and why is it forming?
A: You are observing the product of an oxidative homocoupling (or dimerization) of your boronic acid starting material. This is a well-documented side reaction in palladium-catalyzed cross-couplings, particularly the Suzuki-Miyaura reaction.[1][2] It competes directly with your desired cross-coupling pathway, consuming your boronic acid and catalyst, thereby reducing the yield of your target molecule and complicating purification.
Q2: What is the primary mechanism behind this homocoupling reaction?
A: The predominant pathway for homocoupling is an oxidative process initiated by the reaction of the Pd(0) catalyst with dissolved oxygen.[3][4][5] This forms a palladium-peroxo complex, [(η²-O₂)PdL₂]. This species can then react with two molecules of the boronic acid to generate the symmetrical biaryl.[5] A simplified sequence is:
-
Oxidation of Catalyst: Pd(0) reacts with O₂ to form a Pd(II)-peroxo species.
-
Transmetalation I: The Pd(II)-peroxo complex interacts with the first molecule of boronic acid.
-
Transmetalation II & Reductive Elimination: A second molecule of boronic acid engages, leading to the formation of a diaryl-palladium intermediate which then reductively eliminates to yield the homocoupled product and regenerate a palladium species.
Homocoupling can also occur via a stoichiometric reaction between a Pd(II) species (present as a precatalyst or from incomplete reduction) and the boronic acid.[2]
Q3: Does the specific structure of this compound make it more susceptible to homocoupling?
A: Yes, its structure presents a heightened risk. The phenyl ring is substituted with two electron-donating groups: an ortho-propoxy and a meta-methyl group. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to oxidative processes, including the undesired homocoupling pathway. While the ortho-formyl group is electron-withdrawing, the overall electronic character of the ring remains relatively rich, favoring this side reaction.
Q4: How can I confirm the presence of the homocoupled dimer in my reaction mixture?
A: The most effective methods for detection and quantification are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. You can identify the dimer by its expected mass-to-charge ratio (M+H⁺) and differentiate it from your starting materials and desired product based on retention time.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: If you can isolate the impurity, a ¹H NMR spectrum will show characteristic signals. For the symmetrical dimer, you would expect to see a simplification of the aromatic signals compared to the desired unsymmetrical product, along with the expected integrations for the methyl, propoxy, and formyl protons.
-
TLC (Thin Layer Chromatography): A well-resolved TLC plate can often show a distinct spot for the homocoupled product. It is typically less polar than the boronic acid starting material but may have a polarity similar to the desired product, which is why it can be difficult to separate via column chromatography.
Part 2: Troubleshooting Guide for Homocoupling
Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.
| Problem Statement | Potential Cause & Mechanistic Rationale | Recommended Solutions & Actions |
| High Level (>5%) of Homocoupled Dimer Detected | 1. Presence of Oxygen: Oxygen is the primary culprit, oxidizing the active Pd(0) catalyst to initiate the homocoupling cycle.[3][4][5][6] Even trace amounts of dissolved oxygen in solvents can be sufficient to promote this side reaction.[7] | Implement Rigorous Degassing: • Action: Use a robust degassing method for your solvent(s) and the reaction mixture before adding the catalyst. Subsurface sparging with argon or nitrogen for 15-30 minutes is highly effective.[2] Alternatively, perform three freeze-pump-thaw cycles.[8] • Protocol: See Experimental Protocol 2 for a detailed procedure. |
| 2. Pd(II) Precatalyst: Using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) without efficient in-situ reduction can lead to direct reaction with the boronic acid, causing homocoupling before the main catalytic cycle begins.[2] | Optimize Catalyst Choice & Handling: • Action 1: Switch to a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) complex. Note that dba complexes can degrade to form palladium black, which can reduce activity.[9] • Action 2: If using a Pd(II) precatalyst, ensure your ligand (e.g., a phosphine) can effectively reduce it to Pd(0) under the reaction conditions. • Action 3: Consider adding a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[2] | |
| 3. Base Selection: The base activates the boronic acid for transmetalation.[10][11][12] A very strong base or high concentration can excessively activate the boronic acid, potentially accelerating its decomposition or homocoupling relative to the cross-coupling with a slow-reacting electrophile. | Screen Different Bases: • Action: If using a strong base like NaOH or K₃PO₄, try a milder base such as K₂CO₃ or even KF.[10] The choice of base is highly substrate-dependent and requires empirical optimization. • Rationale: A milder base may provide a more controlled rate of boronate formation, better synchronizing it with the rate of oxidative addition. | |
| 4. Slow Oxidative Addition: If the oxidative addition of your aryl halide to Pd(0) is slow, the concentration of active Pd(0) catalyst increases. This idle catalyst is more likely to be intercepted by oxygen, leading to the homocoupling pathway. | Modify Reaction Parameters to Favor Oxidative Addition: • Action 1: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. • Action 2: Use a ligand known to accelerate oxidative addition, such as a bulky, electron-rich phosphine (e.g., tricyclohexylphosphine) or an N-heterocyclic carbene (NHC) ligand.[13] • Action 3: Try a "reverse addition" or pre-heating technique: heat the aryl halide, base, and catalyst for a short period (e.g., 10-15 min at 60-80°C) before adding the boronic acid. This can promote the formation of the oxidative addition complex first.[3] | |
| 5. Solvent Effects: Polar solvents can influence the stability of intermediates and transition states in both the desired and undesired pathways.[14] The optimal solvent is one that facilitates the desired cross-coupling without promoting side reactions. | Evaluate Solvent System: • Action: Screen common Suzuki solvents like 1,4-dioxane, toluene, DMF, and 2-MeTHF, often with a small amount of water. The ideal solvent system must be determined empirically. • Consideration: While polar aprotic solvents like DMF can be effective, they can also promote side reactions. A less polar solvent like toluene or dioxane might suppress homocoupling. |
Part 3: Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is designed as a robust starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (Anhydrous, freshly distilled or from a solvent purification system)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. Perform subsurface sparging with argon for 15 minutes to ensure the mixture is thoroughly deoxygenated.
-
Catalyst Preparation: In a separate, inerted vial, pre-mix the Pd₂(dba)₃ and SPhos ligand in a small amount of degassed dioxane. Allow this mixture to stir for 5-10 minutes.
-
Reaction Initiation: Using a syringe, transfer the catalyst solution to the main reaction flask.
-
Heating & Monitoring: Place the sealed reaction vessel in a pre-heated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Rigorous Degassing via Subsurface Sparge
This method is highly effective for removing dissolved oxygen from reaction mixtures.
Workflow:
-
Combine all solid reagents and solvents in the reaction vessel.
-
Insert a long needle connected to an inert gas (Argon or N₂) line, ensuring the tip is below the surface of the liquid.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solution at a moderate rate (to avoid splashing) for at least 15-20 minutes.
-
After sparging, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the headspace.
-
Immediately proceed with the addition of the catalyst.
Part 4: Visualizing the Competing Pathways
The following diagrams illustrate the critical decision points and chemical pathways discussed.
Caption: Competing Suzuki cross-coupling and oxidative homocoupling pathways.
Caption: Troubleshooting decision flowchart for managing homocoupling.
References
-
Cucullazi, M. E., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7583. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chen, C., et al. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Synlett, 2011(12), 1749-1752. [Link]
-
Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bonelli, J. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Lando, G., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(33), 8560-8566. [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114. [Link]
-
Sherwood, T. C., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 8(3), 2154-2158. [Link]
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
-
Dander, J. E., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 12(1), 223-228. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
- Fu, G. C. (2008). The Suzuki-Miyaura Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. In the realm of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, organoboron reagents are indispensable tools for the construction of carbon-carbon bonds. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct reagents: (3-Formyl-5-methyl-2-propoxyphenyl)boronic acid and its corresponding pinacol ester . We will delve into the nuances of their stability, reactivity, and practical handling, supported by mechanistic insights and detailed experimental protocols, to empower you to make an informed decision for your specific synthetic needs.
Introduction: The Choice Between a Boronic Acid and its Ester
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance. The choice between using a free boronic acid or a protected form, such as a pinacol ester, is a critical decision that can significantly impact reaction efficiency, purification, and overall workflow.
This compound presents a unique chemical profile with both an electron-donating propoxy group and an electron-withdrawing formyl group on the phenyl ring. This substitution pattern can influence the electronic properties of the boronic acid and, consequently, its reactivity in the catalytic cycle. Its pinacol ester, 2-(3-Formyl-5-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , offers a more stable and often crystalline alternative, which can be advantageous for storage and handling.
This guide will dissect the key differences between these two reagents to provide a clear understanding of their respective strengths and weaknesses in the context of the Suzuki-Miyaura reaction.
Stability and Handling: A Tale of Two Reagents
The most significant practical difference between a boronic acid and its pinacol ester lies in their stability.
| Feature | This compound | This compound Pinacol Ester |
| General Stability | Prone to dehydration to form boroxines, and susceptible to protodeboronation, especially under acidic or basic conditions. | Generally more stable to storage and handling. The pinacol group protects the boronic acid moiety from degradation. |
| Purification | Can be challenging to purify by silica gel chromatography due to its polar nature and potential for decomposition on the stationary phase. | Often readily purified by silica gel chromatography. |
| Hygroscopicity | Can be hygroscopic, which may affect the accuracy of weighing and stoichiometry in reactions. | Typically less hygroscopic than the free boronic acid. |
| Solubility | Generally soluble in polar aprotic solvents like THF, dioxane, and DMF. | Soluble in a wider range of organic solvents, including less polar ones. |
The enhanced stability of the pinacol ester makes it an attractive choice for applications where the reagent needs to be stored for extended periods or subjected to multi-step synthetic sequences. However, this stability comes at the cost of reactivity, as we will explore in the following section.
Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Perspective
The crux of the comparison lies in the differing reactivity of the boronic acid and its pinacol ester in the Suzuki-Miyaura catalytic cycle. The key step where this difference manifests is transmetalation .
The generally accepted mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
For transmetalation to occur, the boron atom must be activated by a base to form a more nucleophilic "ate" complex.
The Boronic Acid Advantage: Faster Transmetalation
This compound, being more Lewis acidic than its pinacol ester, readily forms the boronate "ate" complex upon addition of a base. This leads to a generally faster rate of transmetalation and, consequently, a more rapid overall reaction.
The Pinacol Ester Conundrum: A Slower, More Deliberate Path
The pinacol ester is less Lewis acidic due to the electron-donating effect of the pinacol oxygen atoms. As a result, the equilibrium for the formation of the "ate" complex is less favorable. In many cases, the pinacol ester must first undergo hydrolysis to the corresponding boronic acid before it can efficiently participate in the catalytic cycle. This hydrolysis step can be the rate-limiting factor, leading to longer reaction times or the need for more forcing conditions (e.g., higher temperatures, stronger bases).
Experimental Comparison: A Proposed Protocol
To provide a definitive comparison of the reactivity of this compound and its pinacol ester, a head-to-head experiment is essential. The following protocol is designed to assess the relative performance of these two reagents in a typical Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Reaction Mixtures:
-
In two separate reaction vessels, add 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and K₂CO₃ (2.0 equiv).
-
To the first vessel, add this compound (1.2 equiv).
-
To the second vessel, add this compound pinacol ester (1.2 equiv).
-
-
Reaction Setup:
-
To each vessel, add a 4:1 mixture of toluene and water to achieve a 0.2 M concentration with respect to the 4-bromoanisole.
-
Degas each reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reactions to 90 °C with vigorous stirring.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by LC-MS and ¹H NMR to determine the conversion to the desired biaryl product.
-
-
Work-up and Isolation:
-
Upon completion (or after 24 hours), cool the reaction mixtures to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Expected Outcomes and Data Presentation:
The results of this experiment can be effectively summarized in the following table:
| Reagent | Reaction Time (h) for >95% Conversion | Isolated Yield (%) |
| This compound | Expected: 2-4 h | Expected: >85% |
| This compound Pinacol Ester | Expected: 8-24 h | Expected: >80% |
Note: The expected outcomes are based on general principles of Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is a trade-off between reactivity and stability.
-
For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purchase, this compound is likely the superior choice. Its higher reactivity will lead to shorter reaction times and potentially milder conditions.
-
For larger-scale syntheses, multi-step reaction sequences, or when long-term storage is required, the pinacol ester is the more prudent option. Its enhanced stability and ease of handling and purification often outweigh the need for longer reaction times or slightly more forcing conditions.
Ultimately, the optimal reagent depends on the specific priorities of the synthetic project. By understanding the fundamental differences in their chemical properties and reactivity, researchers can make a strategic choice to maximize the efficiency and success of their Suzuki-Miyaura coupling reactions.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Pinacol Boronic Ester in Suzuki–Miyaura Coupling: The More Reactive, Yet More Stable, Boron Reagent. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 2016 , 352 (6283), 329-332. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative assembly of small molecules. Science, 2009 , 324 (5928), 781-784. [Link]
-
Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Accounts of Chemical Research, 2012 , 45 (1), 21-32. [Link]
-
Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 2022 , 24 (18), 3510–3514. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
Comparative study of bases for Suzuki coupling with substituted phenylboronic acids
An In-Depth Guide to Selecting the Optimal Base for Suzuki Coupling with Substituted Phenylboronic Acids
Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the palladium catalyst and the coupling partners are the stars of the show, the often-understated role of the base is equally critical to the success of the reaction. The choice of base can dramatically influence reaction rates, yields, and even the feasibility of coupling challenging substrates.
This guide provides a comparative study of commonly used bases in Suzuki coupling, with a specific focus on their performance with electronically diverse substituted phenylboronic acids. We will delve into the mechanistic functions of the base, present comparative experimental data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic challenges.
The Mechanistic Imperative: Why the Base is Non-Negotiable
The base in a Suzuki coupling reaction performs several crucial functions within the catalytic cycle:
-
Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid for transmetalation. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., a borate). This increased nucleophilicity is essential for the efficient transfer of the organic group from boron to the palladium center.
-
Regeneration of the Active Catalyst: In the reductive elimination step, the desired C-C bond is formed, and the Pd(0) catalyst is regenerated. However, the base also plays a role in the initial oxidative addition step by facilitating the reaction of the organohalide with the Pd(0) complex and in maintaining the catalyst in its active form.
-
Influence on Reaction Equilibria: The base influences the various equilibria present in the reaction mixture, including the formation of the active catalyst and the borate species.
The selection of an appropriate base is therefore a balancing act. It must be strong enough to facilitate the formation of the borate complex but not so strong as to cause undesirable side reactions, such as decomposition of the starting materials or the catalyst.
A Comparative Analysis of Common Bases for Suzuki Coupling
The choice of base is highly dependent on the specific substrates being coupled. Phenylboronic acids with different electronic substituents present unique challenges that can be addressed by a careful selection of the base.
Inorganic Bases: The Workhorses of Suzuki Coupling
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃):
-
Expertise & Experience: Sodium, potassium, and cesium carbonates are among the most commonly used bases for Suzuki couplings due to their low cost, moderate basicity, and good functional group tolerance. K₂CO₃ is often a good starting point for many standard couplings. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing better results for less reactive substrates, albeit at a higher cost.
-
Trustworthiness: Their moderate basicity minimizes side reactions like protodeboronation (the cleavage of the C-B bond by a proton source), which can be a problem with more acidic boronic acids.
-
-
Phosphates (K₃PO₄):
-
Expertise & Experience: Potassium phosphate has emerged as a highly effective base, particularly for coupling reactions involving sterically hindered or electron-poor aryl chlorides. Its efficacy is often attributed to its ability to act as a phase-transfer catalyst and its optimal basicity for activating the boronic acid without promoting side reactions.
-
Trustworthiness: K₃PO₄ is often the base of choice when other bases fail, especially with challenging substrates. It is known for its high yields and clean reaction profiles.
-
-
Hydroxides (NaOH, KOH):
-
Expertise & Experience: Sodium and potassium hydroxides are strong, inexpensive bases. However, their high basicity and the presence of water can promote protodeboronation, especially with electron-rich phenylboronic acids. They are typically used in aqueous solvent systems.
-
Trustworthiness: While effective in some cases, their use requires careful control of reaction conditions to avoid unwanted side reactions.
-
Organic Bases: For Specialized Applications
-
Alkoxides (t-BuOK, t-BuONa):
-
Expertise & Experience: Potassium and sodium tert-butoxide are strong, non-nucleophilic bases that are useful in anhydrous conditions. They are particularly effective for coupling unactivated aryl chlorides.
-
Trustworthiness: Their high reactivity necessitates careful handling and inert atmosphere techniques. They can be less tolerant of sensitive functional groups compared to inorganic bases.
-
The Impact of Phenylboronic Acid Substituents
The electronic nature of the substituent on the phenylboronic acid has a profound impact on its reactivity and, consequently, on the choice of base.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) increase the Lewis acidity of the boron atom. This makes the boronic acid more susceptible to nucleophilic attack by the base to form the borate complex. Consequently, milder bases like Na₂CO₃ or K₂CO₃ are often sufficient.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) decrease the Lewis acidity of the boron atom. This can make the formation of the borate complex more difficult, often requiring a stronger base like K₃PO₄ or Cs₂CO₃ to achieve good reaction rates and yields.
Comparative Experimental Data
To illustrate the effect of base selection, the following table summarizes the yields for the Suzuki coupling of 4-bromotoluene with various substituted phenylboronic acids using different bases.
| Phenylboronic Acid Substituent | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-CF₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 4-CF₃ | K₃PO₄ | Toluene | 100 | 95 |
| 4-H | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 4-H | K₃PO₄ | Dioxane | 100 | 94 |
| 4-OCH₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 4-OCH₃ | Cs₂CO₃ | Dioxane | 100 | 91 |
| 4-OCH₃ | K₃PO₄ | Toluene | 100 | 93 |
Data is representative and compiled from typical results found in the literature.
As the data indicates, for the electron-poor 4-trifluoromethylphenylboronic acid, even a mild base like Na₂CO₃ gives an excellent yield. For the electron-neutral phenylboronic acid, the stronger K₃PO₄ provides a noticeable improvement over K₂CO₃. This effect is most pronounced with the electron-rich 4-methoxyphenylboronic acid, where the stronger bases Cs₂CO₃ and K₃PO₄ are clearly superior.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: A Representative Suzuki Coupling
This protocol describes the coupling of 4-methoxyphenylboronic acid with 4-bromotoluene using K₃PO₄ as the base.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd(PPh₃)₄ (0.02 mmol, 23 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
Toluene (5 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add K₃PO₄, 4-bromotoluene, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Causality: The use of a Schlenk flask and flame-drying ensures that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and is free from moisture, which can deactivate the catalyst and promote side reactions.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add toluene via syringe.
-
Causality: The evacuate/backfill cycles are crucial for removing all oxygen, which can oxidatively degrade the phosphine ligands and the Pd(0) catalyst. Toluene is a common solvent for Suzuki couplings as it has a high boiling point suitable for heating and dissolves the organic reagents well.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures that the heterogeneous mixture is well-mixed, facilitating the interaction between the reactants.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material (4-bromotoluene) is consumed.
-
Causality: Monitoring the reaction is essential to determine the point of completion and to avoid prolonged heating that could lead to product decomposition.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Causality: The aqueous workup removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Causality: Drying the organic layer removes residual water. Column chromatography is a standard technique for purifying the desired product from any unreacted starting materials, byproducts, or catalyst residues.
-
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting and Key Considerations
-
Protodeboronation: This is a common side reaction where the boronic acid is cleaved to the corresponding arene. It is often promoted by strong bases, high temperatures, and the presence of water. If protodeboronation is an issue, consider using a milder base (e.g., K₂CO₃), a less protic solvent system, or lower reaction temperatures.
-
Poor Solubility: If the base or other reagents are not sufficiently soluble in the reaction solvent, this can lead to slow reaction rates. In such cases, a more polar solvent or a phase-transfer catalyst may be beneficial. Cs₂CO₃ and K₃PO₄ often exhibit better solubility in organic solvents than Na₂CO₃ or K₂CO₃.
-
Steric Hindrance: For sterically hindered substrates, a stronger base like K₃PO₄ or an alkoxide may be necessary to drive the reaction to completion. Additionally, a more active catalyst system (e.g., using bulky phosphine ligands) may be required.
Conclusion
The selection of the base is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. A systematic approach that considers the electronic properties of the substituted phenylboronic acid is essential for achieving high yields and clean conversions. While carbonates like K₂CO₃ are excellent starting points for many applications, stronger bases such as K₃PO₄ and Cs₂CO₃ are invaluable tools for tackling more challenging substrates, particularly those bearing electron-donating groups. By understanding the mechanistic role of the base and considering the comparative data, researchers can confidently select the optimal conditions to achieve their synthetic goals.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, (16), 1540-1541. [Link]
Influence of substituents on the rate of transmetalation in Suzuki coupling
An In-depth Guide to the Influence of Substituents on the Rate of Transmetalation in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Its widespread adoption in complex molecule synthesis is a testament to its functional group tolerance, mild reaction conditions, and commercial availability of reagents. At the heart of this powerful transformation lies the transmetalation step, a critical juncture in the catalytic cycle where the organic moiety is transferred from the organoboron species to the palladium center. The efficiency of this step is profoundly influenced by the electronic and steric nature of substituents on both the organoboron reagent and the organohalide, directly impacting the overall reaction rate and yield.
This guide provides an in-depth analysis of how substituents dictate the kinetics of transmetalation. We will explore the underlying mechanistic principles, present comparative experimental data, and offer detailed protocols for assessing these effects, empowering you to optimize your Suzuki coupling reactions with precision.
The Mechanism of Transmetalation: A Quick Overview
The generally accepted mechanism for the Suzuki coupling reaction begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species. This is followed by the transmetalation step, where a base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Figure 1: A simplified diagram of the Suzuki coupling catalytic cycle.
Transmetalation is often the rate-determining step, and its kinetics are highly dependent on the substituents present on the coupling partners.
The Role of Substituents on the Organoboron Reagent
The electronic and steric properties of the substituents on the organoboron reagent play a pivotal role in the rate of transmetalation.
Electronic Effects
Electron-donating groups (EDGs) on the organic moiety of the boronic acid or ester can increase the electron density on the carbon atom attached to boron, making it more nucleophilic. This enhanced nucleophilicity generally accelerates the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the organic group, which can slow down the transmetalation step.
The choice of the boron substituent itself is also critical. Boronic acids (R-B(OH)₂) are often more reactive than their corresponding boronate esters (R-B(OR)₂). This is attributed to the formation of a more reactive boronate anion (R-B(OH)₃⁻) in the presence of a base, which is a key intermediate in the transmetalation process.
Steric Effects
Steric hindrance around the boron atom can significantly impede the approach of the palladium complex, thereby slowing down the rate of transmetalation. Bulky substituents on the organic group or on the boron atom itself can create a congested environment that disfavors the formation of the necessary transition state for the transfer of the organic group. For instance, ortho-substituted arylboronic acids often exhibit slower reaction rates compared to their para- or meta-substituted counterparts.
The Influence of Substituents on the Organohalide
The nature of the substituents on the organohalide primarily affects the oxidative addition step, but it can also have a secondary influence on the transmetalation rate.
Electronic Effects
Electron-withdrawing groups on the organohalide can make the carbon-halogen bond more susceptible to oxidative addition, thus accelerating this initial step. While this doesn't directly impact the transmetalation itself, a faster formation of the R¹-Pd(II)-X intermediate can lead to a higher overall reaction rate, assuming transmetalation is not severely rate-limiting.
Steric Effects
Similar to the organoboron reagent, bulky substituents on the organohalide, particularly in the ortho position, can sterically hinder the approach of the organoboron species to the palladium center. This steric clash can raise the energy barrier for transmetalation and reduce the overall reaction efficiency.
Comparative Experimental Data
To illustrate the impact of substituents, the following table summarizes the relative rates of Suzuki coupling for various substituted phenylboronic acids with a common organohalide partner.
| Phenylboronic Acid Substituent | Position | Electronic Nature | Relative Rate |
| 4-OCH₃ | para | Strong EDG | 1.5 |
| 4-CH₃ | para | Weak EDG | 1.2 |
| H | - | Neutral | 1.0 |
| 4-Cl | para | Weak EWG | 0.8 |
| 4-CF₃ | para | Strong EWG | 0.5 |
| 2-CH₃ | ortho | Weak EDG | 0.7 |
Table 1: Relative rates of Suzuki coupling of substituted phenylboronic acids with 4-iodoanisole. The rates are normalized to the reaction with unsubstituted phenylboronic acid.
The data clearly demonstrates that electron-donating groups in the para position accelerate the reaction, while electron-withdrawing groups have the opposite effect. The ortho-methyl group, despite being an EDG, shows a reduced rate due to steric hindrance.
Experimental Protocol: Kinetic Analysis of Transmetalation
To quantitatively assess the influence of substituents on the rate of transmetalation, a kinetic study can be performed by monitoring the reaction progress over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Step-by-Step Methodology
-
Reaction Setup: In a nitrogen-purged glovebox, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the organohalide (1.0 mmol) to a reaction vial equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add the desired solvent (e.g., 1,4-dioxane, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol) to the vial.
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane, 0.5 mmol) for accurate quantification.
-
Initiation of Reaction: At time zero, add the organoboron reagent (1.2 mmol) to the reaction mixture.
-
Sampling: At regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel to remove the catalyst and base.
-
Analysis: Analyze the quenched sample by GC or HPLC to determine the concentration of the product and the remaining starting materials.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the beginning of the reaction.
Figure 2: Workflow for the kinetic analysis of Suzuki coupling reactions.
Conclusion
The rate of transmetalation in Suzuki coupling is a finely tunable parameter that is critically dependent on the electronic and steric nature of the substituents on both the organoboron reagent and the organohalide. A thorough understanding of these substituent effects is paramount for the rational design of efficient cross-coupling reactions. By carefully selecting substrates with appropriate electronic and steric profiles, researchers can significantly enhance reaction rates, improve yields, and broaden the scope of this powerful synthetic methodology. The experimental protocols outlined in this guide provide a robust framework for systematically investigating these effects and optimizing reaction conditions for specific applications in academic research and industrial drug development.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Rate-Determining Step of the Suzuki–Miyaura Reaction: A Study in Applied Organometallic Chemistry. Angew. Chem. Int. Ed.2013 , 52 (29), 7362–7370. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chem. Sci.2016 , 7 (2), 1151-1156. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
